molecular formula C13H10ClFN2O3 B2696428 Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate CAS No. 339031-90-2

Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Cat. No.: B2696428
CAS No.: 339031-90-2
M. Wt: 296.68
InChI Key: LPEWVPRXMRTICZ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a synthetic organic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with chloro, fluorophenyl, and ethyl ester groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridazine derivatives, reduced alcohols, and oxidized ketones or carboxylic acids .

Scientific Research Applications

Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
  • Ethyl 4-chloro-1-(4-bromophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
  • Ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Uniqueness

Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds. The fluorine atom can influence the compound’s lipophilicity and binding affinity to molecular targets, making it a valuable compound in drug discovery .

Properties

IUPAC Name

ethyl 4-chloro-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O3/c1-2-20-13(19)12-10(14)7-11(18)17(16-12)9-5-3-8(15)4-6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEWVPRXMRTICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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